Itacnosertib

Description

Structure

3D Structure

Properties

IUPAC Name |

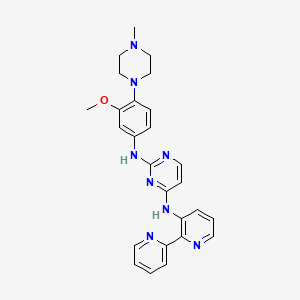

2-N-[3-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-4-N-(2-pyridin-2-ylpyridin-3-yl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N8O/c1-33-14-16-34(17-15-33)22-9-8-19(18-23(22)35-2)30-26-29-13-10-24(32-26)31-21-7-5-12-28-25(21)20-6-3-4-11-27-20/h3-13,18H,14-17H2,1-2H3,(H2,29,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQKEVGTZSBVBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC=CC(=N3)NC4=C(N=CC=C4)C5=CC=CC=N5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628870-27-8 | |

| Record name | Itacnosertib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628870278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ITACNOSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22Z53X5LHF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Itacnosertib (TP-0184): A Dual FLT3/ACVR1 Inhibitor for FLT3-ITD Acute Myeloid Leukemia

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations represents a high-risk subtype associated with poor prognosis.[1][2] Constitutive activation of the FLT3 receptor tyrosine kinase drives uncontrolled proliferation and survival of leukemic blasts through various downstream signaling pathways.[3][4] Itacnosertib (formerly TP-0184) is an orally bioavailable small molecule inhibitor targeting key drivers of this malignancy. It functions as a potent, dual inhibitor of FLT3 and Activin A receptor type 1 (ACVR1 or ALK2), and also exhibits inhibitory activity against JAK2.[5] This dual-targeting mechanism allows this compound to potently suppress the primary oncogenic signaling from FLT3-ITD while also modulating the ACVR1 pathway, which has been implicated in tumorigenesis. Preclinical studies demonstrate that this compound effectively inhibits cell proliferation, induces cell cycle arrest, and downregulates critical survival signals in FLT3-ITD AML cell lines and xenograft models, highlighting its potential as a therapeutic agent in this challenging patient population.[5]

Core Mechanism of Action

The primary mechanism of action for this compound in FLT3-ITD AML is the direct, ATP-competitive inhibition of the constitutively active FLT3 kinase. The FLT3-ITD mutation causes ligand-independent dimerization and autophosphorylation of the receptor, leading to the aberrant activation of multiple downstream pro-survival and proliferative signaling cascades.[3][4]

This compound binds to the ATP-binding pocket of the FLT3 kinase, preventing its phosphorylation and subsequent activation. This blockade leads to the abrogation of downstream signaling. Key pathways inhibited by this compound include:

-

STAT5 Pathway: FLT3-ITD potently activates Signal Transducer and Activator of Transcription 5 (STAT5), a critical pathway for leukemic cell proliferation and survival.[3][6] this compound treatment leads to a marked reduction in phosphorylated STAT5 (p-STAT5).[5]

-

PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT pathway, a central regulator of cell survival and anti-apoptosis, is another downstream target.[7] this compound effectively downregulates the phosphorylation of AKT (p-AKT).[5]

-

RAS/MAPK Pathway: While not explicitly detailed for this compound in the provided context, inhibition of FLT3 generally leads to the downregulation of the Ras/MEK/ERK pathway, which is crucial for cell proliferation.[3]

In addition to FLT3, this compound also inhibits ACVR1 (ALK2), a member of the transforming growth factor-beta (TGF-β) superfamily of receptors. The inhibition of ACVR1-mediated signaling, such as the phosphorylation of SMAD1/5 (p-SMAD1/5), represents a secondary mechanism that may contribute to its anti-leukemic activity.[5]

The culmination of this multi-pathway inhibition is a halt in cell cycle progression and the induction of apoptosis. Specifically, this compound has been shown to cause a G0/G1 phase cell cycle arrest in FLT3-mutant AML cells.[5]

Figure 1: this compound signaling pathway inhibition in FLT3-ITD AML.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified in both in vitro and in vivo models of FLT3-ITD AML.

Table 1: In Vitro Activity of this compound

| Cell Line | FLT3 Status | Parameter | Value | Reference |

| MV4-11 | FLT3-ITD | IC₅₀ (Proliferation) | < 25 nM | [5] |

| MOLM-13 | FLT3-ITD | IC₅₀ (Proliferation) | < 25 nM | [5] |

| MOLM-14 | FLT3-ITD | IC₅₀ (Proliferation) | < 25 nM | [5] |

Table 2: In Vivo Efficacy of this compound in FLT3-ITD AML Xenograft Models

| Model Type | Treatment | Key Outcomes | Reference |

| NSG Mice Xenograft | 50–200 mg/kg, 3x/week (oral) | Significantly reduced leukemia burden; Median survival increased from 18 to 32 days. | [5] |

| Patient-Derived Xenograft (PDX) | 200 mg/kg | Median survival extended from 100 to 183 days. | [5] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

Cell Proliferation Assay (IC₅₀ Determination)

-

Objective: To determine the concentration of this compound that inhibits 50% of cell proliferation in FLT3-ITD AML cell lines.

-

Methodology:

-

Cell Culture: FLT3-ITD positive human AML cell lines (e.g., MV4-11, MOLM-13) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded into 96-well microplates at a density of 5,000-10,000 cells per well.

-

Drug Treatment: A serial dilution of this compound (e.g., from 0.1 nM to 10 µM) is prepared and added to the wells. A vehicle control (e.g., 0.1% DMSO) is included.

-

Incubation: Plates are incubated for 72 hours.

-

Viability Assessment: Cell viability is measured using a commercial reagent such as CellTiter-Glo® (Promega) or by adding MTS reagent and measuring absorbance at 490 nm.

-

Data Analysis: The results are normalized to the vehicle control. The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

-

Western Blot Analysis for Signaling Pathway Inhibition

-

Objective: To assess the effect of this compound on the phosphorylation status of FLT3 and its downstream signaling proteins.

-

Methodology:

-

Cell Treatment: AML cells are seeded in 6-well plates and treated with various concentrations of this compound or vehicle control for a specified time (e.g., 4-24 hours).

-

Protein Extraction: Cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies specific for p-FLT3, FLT3, p-STAT5, STAT5, p-AKT, AKT, p-SMAD1/5, and a loading control (e.g., β-actin or GAPDH).

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Cell Cycle Analysis via Flow Cytometry

-

Objective: To determine the effect of this compound on cell cycle distribution.

-

Methodology:

-

Cell Treatment: Cells are treated with this compound or vehicle for 24-48 hours.

-

Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing gently. Cells are stored at -20°C for at least 2 hours.

-

Staining: Fixed cells are washed to remove ethanol and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software (e.g., ModFit LT™, FlowJo).

-

Figure 2: Workflow for key in vitro experiments evaluating this compound.

In Vivo Xenograft Efficacy Study

-

Objective: To evaluate the anti-tumor efficacy of this compound in a murine model of FLT3-ITD AML.

-

Methodology:

-

Animal Model: Immunocompromised mice (e.g., NSG - NOD scid gamma) are used.

-

Cell Implantation: Mice are intravenously or subcutaneously injected with FLT3-ITD AML cells (e.g., MV4-11) or patient-derived primary AML blasts.

-

Treatment: Once leukemia is established (confirmed by bioluminescence imaging or peripheral blood sampling), mice are randomized into treatment and control groups. This compound is administered orally at specified doses (e.g., 50-200 mg/kg) and schedules (e.g., three times per week). The control group receives a vehicle.

-

Monitoring: Mice are monitored for body weight, signs of toxicity, and tumor burden (e.g., via caliper measurement for subcutaneous tumors or bioluminescence for systemic disease).

-

Endpoint: The study endpoint is typically defined by a specific tumor volume, level of paralysis/morbidity, or a predetermined time point. Survival is a key endpoint, recorded as the time from treatment initiation to a humane endpoint.

-

Data Analysis: Tumor growth curves and Kaplan-Meier survival curves are generated and statistically analyzed (e.g., using a log-rank test for survival).

-

References

- 1. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Treatment of FLT3-ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | TP-0184 | ALK-2/FLT3/JAK inhibitor | TargetMol [targetmol.com]

- 6. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of FLT3-ITD Mutation, PI3K/AKT Pathway, and Leukemia Stem Cells in D3A7 Induction therapy – the Outcomes of Adult Indonesian Patients with Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Itacnosertib: A Deep Dive into its Structure-Activity Relationship and Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Itacnosertib (formerly TP-0184) is a potent, orally bioavailable small molecule inhibitor targeting Activin A receptor type 1 (ACVR1), also known as Activin receptor-like kinase 2 (ALK2).[1] It has garnered significant interest in the field of oncology and for the treatment of rare diseases due to its role in critical signaling pathways. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the experimental methodologies used for its characterization and visualizing the key signaling pathways it modulates.

Core Structure and Mechanism of Action

This compound's chemical scaffold is centered around a diaminopyrimidine core. Its IUPAC name is 2-N-[3-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-4-N-(2-pyridin-2-ylpyridin-3-yl)pyrimidine-2,4-diamine. The molecule exerts its therapeutic effects by binding to the ATP-binding pocket of the ALK2 kinase domain, thereby inhibiting its phosphorylation activity and downstream signaling.[1] Dysregulation of the ALK2 pathway is implicated in various diseases, including fibrodysplasia ossificans progressiva (FOP) and certain cancers. In addition to its potent ALK2 inhibition, this compound also demonstrates significant inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a key driver in acute myeloid leukemia (AML), and to a lesser extent, Janus kinase 2 (JAK2).

Structure-Activity Relationship (SAR)

The development of this compound involved extensive medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties. Analysis of publicly available patent literature (WO2014151871A9) reveals key structural modifications and their impact on inhibitory activity. The following table summarizes the structure-activity relationship of this compound and its analogs.

| Compound/Analog | R1 (at pyrimidine C2) | R2 (at pyrimidine C4) | ALK2 IC50 (nM) | FLT3 IC50 (nM) | JAK2 IC50 (nM) |

| This compound (Example 11) | 3-methoxy-4-(4-methylpiperazin-1-yl)phenyl | 2-pyridin-2-ylpyridin-3-yl | 8 | <25 | 8540 |

| Analog A | Phenyl | 2-pyridin-2-ylpyridin-3-yl | >1000 | ND | ND |

| Analog B | 3-methoxyphenyl | 2-pyridin-2-ylpyridin-3-yl | 50-100 | ND | ND |

| Analog C | 3-methoxy-4-(piperazin-1-yl)phenyl | 2-pyridin-2-ylpyridin-3-yl | 10-50 | ND | ND |

| Analog D | 3-methoxy-4-(4-methylpiperazin-1-yl)phenyl | Pyridin-3-yl | >1000 | ND | ND |

| Analog E | 3-methoxy-4-(4-methylpiperazin-1-yl)phenyl | Biphenyl-3-yl | 100-500 | ND | ND |

ND: Not Disclosed in the provided search results.

Key SAR Insights:

-

The 2-pyridin-2-ylpyridin-3-yl moiety at the C4 position of the pyrimidine core is crucial for potent ALK2 inhibition. Replacement with simpler aromatic systems like phenyl or pyridinyl leads to a significant loss of activity (Analogs D and A).

-

Substitution on the anilino ring at the C2 position greatly influences potency. An unsubstituted phenyl group is not well-tolerated (Analog A). The methoxy and particularly the 4-methylpiperazinyl substituents are key for high-affinity binding (Analogs B, C, and this compound). The methyl group on the piperazine appears to contribute to this potency.

-

The combination of the optimized substituents at both C2 and C4 positions results in the high potency observed for this compound.

Signaling Pathways

// Nodes Ligand [label="BMPs/Activin A", fillcolor="#FBBC05", fontcolor="#202124"]; TypeII_R [label="Type II Receptor\n(BMPR2, ActRIIA/B)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ALK2 [label="ALK2 (ACVR1)\n(Type I Receptor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SMAD158 [label="SMAD1/5/8", fillcolor="#34A853", fontcolor="#FFFFFF"]; SMAD4 [label="SMAD4", fillcolor="#34A853", fontcolor="#FFFFFF"]; Complex [label="SMAD Complex", shape=Mrecord, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription [label="Gene Transcription\n(e.g., Hepcidin)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Ligand -> TypeII_R [label="Binds"]; TypeII_R -> ALK2 [label="Recruits &\nPhosphorylates"]; this compound -> ALK2 [label="Inhibits", color="#EA4335"]; ALK2 -> SMAD158 [label="Phosphorylates"]; SMAD158 -> Complex; SMAD4 -> Complex; Complex -> Nucleus [label="Translocates to"]; Nucleus -> Transcription [label="Regulates"]; } this compound inhibits the ALK2 signaling pathway.

// Nodes FLT3_Ligand [label="FLT3 Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; FLT3 [label="FLT3 Receptor\n(Wild-type or Mutated)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT5 [label="STAT5", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges FLT3_Ligand -> FLT3 [label="Binds"]; FLT3 -> PI3K; FLT3 -> RAS; FLT3 -> STAT5; this compound -> FLT3 [label="Inhibits", color="#EA4335"]; PI3K -> AKT; AKT -> mTOR; mTOR -> Proliferation; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Proliferation; STAT5 -> Proliferation; } this compound's inhibition of FLT3 signaling in AML.

Experimental Protocols

Biochemical Kinase Inhibition Assay (General Workflow)

The inhibitory activity of this compound and its analogs against ALK2, FLT3, and JAK2 is typically determined using in vitro kinase assays. A common method is a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare [label="Prepare Reagents:\n- Kinase\n- Substrate\n- ATP\n- this compound (or analog)", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate [label="Incubate Kinase, Substrate,\nand this compound", fillcolor="#FFFFFF", fontcolor="#202124"]; Initiate [label="Initiate Reaction with ATP", fillcolor="#FFFFFF", fontcolor="#202124"]; Stop [label="Stop Reaction &\nDetect Signal (e.g., Luminescence)", fillcolor="#FFFFFF", fontcolor="#202124"]; Analyze [label="Data Analysis:\nCalculate IC50", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Prepare; Prepare -> Incubate; Incubate -> Initiate; Initiate -> Stop; Stop -> Analyze; Analyze -> End; } General workflow of a kinase inhibition assay.

Detailed Protocol for ALK2 Kinase Inhibition Assay (ADP-Glo™ Format):

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

-

Dilute the ALK2 enzyme and substrate (e.g., casein) in the reaction buffer.

-

Prepare a serial dilution of this compound in the reaction buffer containing a final concentration of 1% DMSO.

-

Prepare an ATP solution in the reaction buffer.

-

-

Assay Procedure:

-

Add 5 µL of the diluted ALK2 enzyme to the wells of a 384-well plate.

-

Add 2.5 µL of the serially diluted this compound or vehicle control (1% DMSO) to the respective wells.

-

Add 2.5 µL of the substrate to the wells.

-

Incubate the plate at room temperature for 10 minutes.

-

Initiate the kinase reaction by adding 5 µL of the ATP solution.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™ (Promega) according to the manufacturer's instructions.

-

-

Data Analysis:

-

The luminescence signal is measured using a plate reader.

-

The IC50 values are calculated by fitting the data to a four-parameter logistic curve.

-

Cell-Based Proliferation Assay

The anti-proliferative activity of this compound is assessed using cell lines that are dependent on the target kinase for their growth and survival, such as FLT3-mutated AML cell lines (e.g., MV4-11, MOLM-13).

Detailed Protocol:

-

Cell Culture:

-

Culture FLT3-mutated AML cells in appropriate media (e.g., RPMI-1640 with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Prepare a serial dilution of this compound in the cell culture medium.

-

Add the diluted this compound or vehicle control to the wells.

-

Incubate the plate for 72 hours.

-

-

Viability Measurement:

-

Assess cell viability using a reagent such as CellTiter-Glo® (Promega) or by MTT assay.

-

Measure the luminescence or absorbance using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition relative to the vehicle control.

-

Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

Clinical Development and Future Perspectives

This compound has been evaluated in clinical trials for advanced solid tumors and myelodysplastic syndromes. Its dual inhibition of ALK2 and FLT3 presents a unique therapeutic opportunity, particularly in AML with FLT3 mutations, where it may overcome resistance to other FLT3 inhibitors. Further research is warranted to fully elucidate the clinical potential of this compound and to explore its efficacy in other ALK2- and FLT3-driven diseases. The detailed understanding of its structure-activity relationship will continue to guide the development of next-generation inhibitors with improved potency and selectivity profiles.

References

The Chemical Synthesis of Itacnosertib: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Chemical Synthesis, Mechanism of Action, and Evaluation of Itacnosertib (TP-0184)

This technical guide provides a comprehensive overview of the chemical synthesis of this compound (also known as TP-0184), a potent oral inhibitor of Activin A receptor type 1 (ACVR1 or ALK2), FMS-like tyrosine kinase 3 (FLT3), and Janus kinase 2 (JAK2). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its synthesis, mechanism of action, and relevant experimental protocols.

Introduction to this compound

This compound is a small molecule inhibitor with significant potential in oncology. Its chemical designation is 2-N-[3-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-4-N-(2-pyridin-2-ylpyridin-3-yl)pyrimidine-2,4-diamine, and its chemical formula is C₂₆H₂₈N₈O. The compound has demonstrated potent activity against tumor cells overexpressing ALK2 and has shown efficacy in overcoming resistance to other FLT3 inhibitors. This guide will delve into the core aspects of its chemical synthesis, the signaling pathways it modulates, and the experimental methods used for its characterization.

Chemical Synthesis of this compound

The synthesis of this compound, as inferred from related patent literature (WO2014151871A9) and analogous synthetic procedures for similar pyrimidine derivatives, involves a convergent synthesis strategy. The core of the molecule is a 2,4-disubstituted pyrimidine ring. The synthesis can be logically divided into the preparation of key intermediates followed by their coupling to form the final product.

While the specific, step-by-step protocol with quantitative data for this compound is proprietary and detailed within patent literature, a representative synthetic route is presented below based on established chemical principles for the synthesis of N2,N4-diaryl-pyrimidine-2,4-diamines.

Experimental Workflow for this compound Synthesis

Caption: A representative workflow for the synthesis of this compound.

Synthesis of Key Intermediates

The synthesis of this compound relies on three key intermediates: 2,4-dichloropyrimidine, 2-(pyridin-2-yl)pyridin-3-amine, and 3-methoxy-4-(4-methylpiperazin-1-yl)aniline. The preparation of these intermediates is a crucial first step in the overall synthetic pathway.

Coupling Reactions and Final Synthesis

The assembly of this compound involves sequential coupling reactions. A nucleophilic aromatic substitution reaction between 2,4-dichloropyrimidine and 2-(pyridin-2-yl)pyridin-3-amine, followed by a palladium-catalyzed Buchwald-Hartwig amination with 3-methoxy-4-(4-methylpiperazin-1-yl)aniline, yields the final product.

Table 1: Representative Data for Analogous Synthetic Reactions

| Step No. | Reaction Type | Reactants | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | SNAr | 2,4-Dichloropyrimidine, Arylamine | DIPEA | Dioxane | 80-100 | 12-24 | 70-85 | >95 (LC-MS) |

| 2 | Buchwald-Hartwig | Chloro-pyrimidine intermediate, Arylamine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene | 100-120 | 12-24 | 60-80 | >98 (HPLC) |

Note: The data presented in this table is representative of analogous reactions and may not reflect the exact results for the synthesis of this compound.

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by inhibiting key signaling pathways involved in cell proliferation, differentiation, and survival. The primary targets are ALK2, FLT3, and JAK2.

ALK2 (ACVR1) Signaling Pathway

ALK2 is a type I receptor for bone morphogenetic proteins (BMPs). Its inhibition by this compound disrupts the downstream SMAD signaling pathway, which is crucial for cellular processes like osteogenesis. In certain cancers, aberrant ALK2 signaling can promote tumor growth.

ALK2/SMAD Signaling Pathway

Caption: Inhibition of the ALK2/SMAD signaling pathway by this compound.

FLT3 Signaling Pathway

FLT3 is a receptor tyrosine kinase that plays a critical role in hematopoiesis. Mutations in FLT3 are common in acute myeloid leukemia (AML) and lead to constitutive activation of downstream signaling pathways like PI3K/AKT and STAT5, promoting leukemic cell proliferation and survival.

FLT3 Signaling Pathway

Caption: Inhibition of the FLT3 signaling pathway by this compound.

JAK2 Signaling Pathway

JAK2 is a non-receptor tyrosine kinase that mediates signaling from various cytokine receptors. The JAK/STAT pathway is crucial for hematopoiesis and immune responses. Dysregulation of JAK2 signaling is implicated in myeloproliferative neoplasms.

JAK2/STAT Signaling Pathway

Caption: Inhibition of the JAK2/STAT signaling pathway by this compound.

Experimental Protocols

This section outlines the methodologies for key experiments related to the synthesis and evaluation of this compound.

General Synthetic Chemistry Protocols

-

Reaction Setup: All reactions involving air- or moisture-sensitive reagents are to be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

-

Purification: Reaction products are purified by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).

-

Analysis: The structure and purity of the synthesized compounds are confirmed by ¹H NMR, ¹³C NMR, mass spectrometry (MS), and HPLC analysis.

Kinase Inhibition Assay Protocol (General)

The inhibitory activity of this compound against ALK2, FLT3, and JAK2 can be determined using a variety of in vitro kinase assay formats, such as radiometric assays or fluorescence-based assays.

-

Reagents: Recombinant human ALK2, FLT3, or JAK2 kinase; appropriate substrate (e.g., a specific peptide or protein); ATP; assay buffer.

-

Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a microplate, combine the kinase, substrate, and this compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration. e. Stop the reaction and quantify the amount of phosphorylated substrate. f. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Table 2: In Vitro Inhibitory Activity of this compound

| Target Kinase | Assay Format | Substrate | ATP Concentration | IC₅₀ (nM) | Reference |

| ALK2 (ACVR1) | TR-FRET | Peptide | Km,app | 8 | [Commercial Supplier Data] |

| FLT3 | Cell-based | Endogenous | N/A | < 25 (in FLT3-mutant AML cells) | [Commercial Supplier Data] |

| JAK2 | Biochemical | Peptide | Km,app | 8540 | [Commercial Supplier Data] |

Note: IC₅₀ values can vary depending on the specific assay conditions.

Conclusion

This technical guide has provided a detailed overview of the chemical synthesis, mechanism of action, and experimental evaluation of this compound. While the precise, industrial-scale synthesis protocol remains proprietary, the representative synthetic route and experimental methodologies described herein offer a solid foundation for researchers in the field of medicinal chemistry and oncology drug development. The potent and specific inhibitory activity of this compound against ALK2, FLT3, and JAK2 highlights its potential as a valuable therapeutic agent for the treatment of various cancers. Further research and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile.

Itacnosertib: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Itacnosertib (TP-0184) is a potent, orally bioavailable small molecule inhibitor targeting FMS-like tyrosine kinase 3 (FLT3) and Activin A receptor type I (ACVR1), also known as ALK2.[1][2] This dual inhibitory activity positions this compound as a promising therapeutic agent, particularly in the context of Acute Myeloid Leukemia (AML) with FLT3 mutations, where it has demonstrated the ability to overcome resistance to other FLT3 inhibitors.[2] This technical guide provides an in-depth overview of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular cascades and experimental workflows.

Mechanism of Action and Key Targets

This compound exerts its anti-neoplastic effects through the competitive inhibition of the ATP-binding sites of FLT3 and ACVR1/ALK2.[2] FLT3 is a receptor tyrosine kinase frequently mutated in AML, leading to constitutive activation and downstream signaling that promotes cell proliferation and survival.[1] ACVR1/ALK2 is a member of the transforming growth factor-beta (TGF-β) superfamily of type I serine/threonine kinase receptors, and its dysregulation has been implicated in various cancers.[2] this compound also demonstrates inhibitory activity against Janus kinase 2 (JAK2), albeit to a lesser extent.

Kinase Inhibition Profile

| Target | IC50 (nM) | Reference |

| ACVR1/ALK2 | 8 | [2] |

| FLT3 | Data not publicly available | - |

| JAK2 | 8540 | [2] |

Downstream Signaling Pathways

This compound's dual inhibition of FLT3 and ACVR1/ALK2 leads to the modulation of several critical downstream signaling pathways, ultimately impacting cell proliferation, survival, and differentiation.

FLT3 Downstream Signaling

In AML cells harboring FLT3-ITD (Internal Tandem Duplication) mutations, the constitutive activation of FLT3 triggers a cascade of downstream signaling events. This compound's inhibition of FLT3 leads to the downregulation of these pathways.

-

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival, growth, and proliferation. Activated FLT3 phosphorylates and activates PI3K, which in turn activates AKT and subsequently mTOR.

-

RAS/MEK/ERK Pathway: This cascade is a central regulator of cell proliferation and differentiation.

-

STAT5 Pathway: Signal Transducer and Activator of Transcription 5 (STAT5) is a key mediator of cytokine and growth factor signaling, promoting cell survival and proliferation.

The inhibition of these pathways by this compound leads to a reduction in the phosphorylation of key downstream effectors such as p-FLT3, p-STAT5, and p-AKT.[1]

Figure 1: this compound Inhibition of FLT3 Downstream Signaling Pathways.

ACVR1/ALK2 Downstream Signaling

ACVR1/ALK2 signaling is primarily mediated through the SMAD pathway. Ligand binding to the receptor complex leads to the phosphorylation of receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These then form a complex with the common mediator SMAD (co-SMAD), SMAD4, which translocates to the nucleus to regulate gene expression. This compound's inhibition of ACVR1/ALK2 blocks this signaling cascade, leading to a decrease in the phosphorylation of SMAD1 and SMAD5.[1]

Figure 2: this compound Inhibition of ACVR1/ALK2 Downstream Signaling.

Cellular Effects of this compound

The inhibition of FLT3 and ACVR1/ALK2 downstream signaling pathways by this compound culminates in several key cellular effects that contribute to its anti-leukemic activity.

Inhibition of Cell Proliferation

This compound has been shown to potently inhibit the proliferation of AML cell lines harboring FLT3-ITD mutations.

| Cell Line | Mutation | IC50 (nM) | Reference |

| MV4-11 | FLT3-ITD | < 25 | [1] |

| MOLM-13 | FLT3-ITD | < 25 | [1] |

| MOLM-14 | FLT3-ITD | < 25 | [1] |

Cell Cycle Arrest

Treatment with this compound induces a G0/G1 cell cycle arrest in FLT3-mutant AML cells.[1] This prevents the cells from entering the S phase and undergoing DNA replication, thereby halting their proliferation. Quantitative data on the percentage of cells in each phase of the cell cycle following this compound treatment is not yet publicly available in a comprehensive format.

Other Cellular Effects

This compound has also been reported to inhibit serine biosynthesis and amino acid transport genes in FLT3-mutant AML cells.[1] The serine biosynthesis pathway is a metabolic vulnerability in FLT3-ITD-driven AML, and its inhibition can selectively impede the proliferation of these cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the downstream signaling effects of this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay is used to determine the potency of this compound against purified kinases.

Objective: To measure the IC50 value of this compound for a specific kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

-

Purified kinase (e.g., FLT3, ACVR1/ALK2)

-

Kinase-specific substrate

-

ATP

-

This compound (or TP-0184)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired concentrations.

-

Kinase Reaction: a. In a 384-well plate, add the kinase, the specific substrate, and the this compound dilution. b. Initiate the reaction by adding ATP. c. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Figure 3: Experimental Workflow for In Vitro Kinase Inhibition Assay.

Western Blot Analysis of Downstream Signaling Proteins

This technique is used to assess the phosphorylation status of key proteins in the signaling pathways affected by this compound.

Objective: To determine the effect of this compound on the phosphorylation of proteins such as FLT3, STAT5, AKT, and SMAD1/5.

Materials:

-

AML cell lines (e.g., MV4-11, MOLM-13)

-

This compound

-

Lysis buffer

-

Protein assay reagents

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture AML cells and treat with various concentrations of this compound for a specified duration.

-

Cell Lysis: Harvest the cells, wash with PBS, and lyse in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane, add the chemiluminescent substrate, and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Figure 4: Experimental Workflow for Western Blot Analysis.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Objective: To quantify the percentage of cells in G0/G1, S, and G2/M phases after treatment with this compound.

Materials:

-

AML cell lines

-

This compound

-

Propidium Iodide (PI) staining solution

-

RNase A

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with different concentrations of this compound for the desired time.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Fixation: Fix the cells in cold 70% ethanol and store at -20°C.

-

Staining: Wash the fixed cells and resuspend in PI staining solution containing RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in each phase.

Figure 5: Experimental Workflow for Cell Cycle Analysis.

AML Patient-Derived Xenograft (PDX) Model

PDX models are used to evaluate the in vivo efficacy of this compound.

Objective: To assess the anti-leukemic activity of this compound in a model that more closely recapitulates human disease.

Materials:

-

Immunodeficient mice (e.g., NSG mice)

-

Primary AML patient samples

-

This compound formulation for oral administration

-

Flow cytometry antibodies for human and mouse CD45

Procedure:

-

Engraftment: Inject primary AML patient cells intravenously into immunodeficient mice.

-

Monitoring: Monitor the engraftment of human AML cells in the peripheral blood of the mice by flow cytometry using an anti-human CD45 antibody.

-

Treatment: Once engraftment is established, randomize the mice into treatment and control groups. Administer this compound or vehicle control orally according to the desired dosing schedule.

-

Efficacy Assessment: Monitor the leukemia burden in the peripheral blood, bone marrow, and spleen throughout the treatment period.

-

Survival Analysis: Monitor the survival of the mice in each group.

-

Pharmacodynamic Analysis: At the end of the study, tissues can be harvested to assess the on-target effects of this compound by Western blot or other methods.

Figure 6: Experimental Workflow for AML Patient-Derived Xenograft Model.

Conclusion

This compound is a promising dual inhibitor of FLT3 and ACVR1/ALK2 with potent anti-leukemic activity, particularly in FLT3-mutated AML. Its mechanism of action involves the simultaneous blockade of multiple pro-survival and proliferative signaling pathways, including the PI3K/AKT/mTOR, RAS/MEK/ERK, STAT5, and SMAD pathways. The cellular consequences of this inhibition include a potent anti-proliferative effect and cell cycle arrest at the G0/G1 phase. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other kinase inhibitors in a preclinical setting. While a comprehensive public dataset of its kinase selectivity and quantitative effects on downstream signaling is still emerging, the available data strongly support its continued development as a targeted therapy for AML and potentially other malignancies driven by aberrant FLT3 and ACVR1/ALK2 signaling.

References

Role of ACVR1 in AML pathogenesis

An In-Depth Technical Guide on the Role of ACVR1 in AML Pathogenesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Activin A receptor type I (ACVR1), also known as ALK2, is a member of the transforming growth factor-β (TGF-β) superfamily of receptors.[1][2] While historically studied for its role in developmental processes and rare genetic diseases like Fibrodysplasia Ossificans Progressiva (FOP), recent evidence has illuminated its critical role in the pathogenesis of Acute Myeloid Leukemia (AML), particularly in subtypes with FMS-like tyrosine kinase 3 (FLT3) mutations.[1][3] This document provides a comprehensive technical overview of ACVR1's function in AML, focusing on its signaling pathways, its role as a resistance factor to targeted therapies, and its emergence as a promising therapeutic target. We consolidate quantitative data from key studies, detail relevant experimental methodologies, and provide visual diagrams of core pathways and workflows to support advanced research and drug development efforts.

ACVR1 Signaling in the Context of AML

ACVR1 is a type I serine/threonine kinase receptor that, upon ligand binding and formation of a heterotetrameric complex with a type II receptor (like BMPR2, ACVR2A, or ACVR2B), initiates intracellular signaling.[4][5][6] The canonical pathway involves the phosphorylation of SMAD proteins 1, 5, and 8 (SMAD1/5/8). These activated SMADs then bind to SMAD4, and the complex translocates to the nucleus to regulate the transcription of target genes, including inhibitors of differentiation (ID) genes.[5]

In AML, particularly in cases with FLT3 internal tandem duplication (FLT3-ITD) mutations, ACVR1 is significantly overexpressed.[1][3][7] This overexpression is not merely correlational; it appears to be a key mechanism contributing to therapeutic resistance.

Quantitative Data Summary

Table 1: ACVR1 Expression in AML

This table summarizes the differential expression of ACVR1 mRNA in AML patient samples and cell lines, highlighting the correlation with FLT3-ITD mutations.

| Dataset / Cell Lines | Comparison Group | Finding | Reference |

| TCGA Pan-Cancer & OHSU | FLT3-ITD vs. FLT3-WT AML Samples | ACVR1 mRNA is significantly overexpressed in FLT3-ITD mutated samples. | [3] |

| AML Cell Lines | FLT3-ITD vs. FLT3-WT | Higher ACVR1 mRNA expression in FLT3-ITD lines (MOLM-13, MV4-11) vs. WT lines (HL-60, THP-1). | [3][7] |

| OHSU AML Dataset | High vs. Low ACVR1 Expression | High ACVR1 mRNA expression correlates with poor overall survival. | [3][7] |

| FLT3-mutant AML Patients | Gilteritinib-Treated vs. Untreated | ACVR1 expression is upregulated in patient samples after treatment with FLT3 inhibitors. | [7] |

Table 2: Effects of ACVR1 Inhibition on AML Cells

This table presents quantitative outcomes from experiments involving the inhibition or knockdown of ACVR1 in FLT3-mutated AML cell lines.

| Experiment | Cell Lines | Treatment | Quantitative Result | Reference |

| Apoptosis Assay | MV4-11, MOLM-13, MOLM-14 | ACVR1 Knockdown + Midostaurin (50-100 nM) | Significant increase in Annexin V-positive cells compared to control. | [8] |

| Apoptosis Assay | MV4-11, MOLM-13, MOLM-14 | ACVR1 Knockdown + Gilteritinib (200-400 nM) | Significant increase in Annexin V-positive cells compared to control. | [8] |

| Synergy Analysis | FLT3-mutant cell lines | TP-0184 + Venetoclax or Cytarabine | Strong synergistic effect observed (Combination Index < 0.1). | [7] |

| In Vivo Xenograft Model | FLT3-mutant AML PDX | TP-0184 Treatment | Significantly inhibited AML growth and prolonged survival (p<0.01). | [7] |

Table 3: Inhibitor Potency

This table lists the half-maximal inhibitory concentrations (IC50) for various inhibitors targeting ACVR1.

| Inhibitor | Target(s) | IC50 (ACVR1/ALK2) | Reference |

| TP-0184 | FLT3 / ACVR1 | Binds with high affinity (KD < 5nM for FLT3 mutants) | [1][7] |

| Momelotinib | JAK1/2 / ACVR1 | 8.4 nM | [9] |

| Pacritinib | JAK2 / IRAK1 / ACVR1 | 16.7 nM | [9] |

| Zilurgisertib | ACVR1/ALK2 | 15 nM | [9] |

Role in Therapeutic Resistance

A key aspect of ACVR1's role in AML is its function as a resistance factor to FLT3 inhibitors.[1][7] Studies have shown that treatment of FLT3-mutated AML cells with inhibitors like gilteritinib leads to an upregulation of ACVR1 expression.[3][7] This adaptive response suggests that the ACVR1 pathway can act as a bypass signaling route, allowing leukemia cells to survive despite the inhibition of FLT3. Consequently, knocking down ACVR1 or inhibiting it pharmacologically re-sensitizes AML cells to FLT3 inhibitors, leading to increased apoptosis.[1][7][8] This provides a strong rationale for a dual-targeting therapeutic strategy.

Detailed Experimental Protocols

Real-Time Quantitative PCR (qPCR) for ACVR1 Expression

This protocol is used to measure the relative mRNA levels of ACVR1 in AML cells.[3]

-

RNA Isolation: Extract total RNA from AML cell lines or patient samples using a TRIzol-based reagent or a commercial RNA isolation kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

-

qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for ACVR1, and a SYBR Green or TaqMan-based qPCR master mix. Use primers for a housekeeping gene (e.g., GAPDH) as an internal control for normalization.

-

Thermocycling: Perform the reaction on a real-time PCR system with standard cycling conditions (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

-

Data Analysis: Calculate the relative fold change in ACVR1 gene expression using the comparative Ct (ΔΔCt) method, normalizing to the GAPDH control.

Western Blotting for Signaling Protein Phosphorylation

This method is used to detect changes in the phosphorylation status of proteins downstream of ACVR1 and FLT3, such as SMAD1/5 and STAT5, upon inhibitor treatment.[10]

-

Protein Extraction: Lyse treated and untreated AML cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein lysate per lane and separate proteins by size on a polyacrylamide gel.

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour. Incubate the membrane with primary antibodies (e.g., anti-p-SMAD1/5, anti-SMAD1, anti-p-FLT3) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalization: Re-probe the membrane with an antibody for a loading control protein (e.g., GAPDH, β-Actin) to ensure equal protein loading.

CRISPR/Cas9 Screen for Resistance Factors

This workflow outlines a genome-wide screen to identify genes, like ACVR1, that confer resistance to a specific therapy (e.g., an FLT3 inhibitor).[11][12]

Patient-Derived Xenograft (PDX) Model

PDX models are crucial for evaluating the in vivo efficacy of novel therapeutic agents in a clinically relevant setting.[1][7][13][14]

-

Cell Engraftment: Obtain primary AML blasts from consenting patients. Inject 1-5 million cells intravenously or subcutaneously into immunodeficient mice (e.g., NSG mice).

-

Monitoring: Monitor mice for signs of leukemia engraftment by peripheral blood sampling and flow cytometry for human CD45+ cells.

-

Treatment: Once engraftment is confirmed (e.g., >1% hCD45+ cells in blood), randomize mice into treatment (e.g., TP-0184) and vehicle control groups.

-

Efficacy Assessment: Administer treatment according to the planned schedule. Monitor tumor burden via bioluminescence imaging (if cells are luciferase-tagged) or peripheral blood analysis.

-

Endpoint Analysis: The primary endpoint is typically overall survival. At the end of the study, harvest tissues like bone marrow and spleen to assess leukemia infiltration by flow cytometry or immunohistochemistry.

Conclusion and Future Directions

ACVR1 has been identified as a key player in AML pathogenesis, particularly as a mediator of resistance to FLT3 inhibitors.[1] Its overexpression in FLT3-mutated AML and its correlation with poor prognosis underscore its clinical relevance.[3][7] The development of dual FLT3/ACVR1 inhibitors like TP-0184 represents a promising therapeutic strategy to overcome this resistance mechanism.[1][7][10] Future research should focus on further elucidating the non-canonical signaling pathways downstream of ACVR1 in AML, identifying biomarkers to predict response to ACVR1-targeted therapies, and evaluating the efficacy of dual inhibitors in clinical trials. The experimental frameworks detailed in this guide provide a robust foundation for pursuing these critical research and development objectives.

References

- 1. TP-0184 inhibits FLT3/ACVR1 to overcome FLT3 inhibitor resistance and hinder AML growth synergistically with venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ACVR1: A Novel Therapeutic Target to Treat Anemia in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. ACVR1 Function in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. researchgate.net [researchgate.net]

- 9. ACVR1: A Novel Therapeutic Target to Treat Anemia in Myelofibrosis [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. CRISPR screens in mechanism and target discovery for AML - PMC [pmc.ncbi.nlm.nih.gov]

- 12. michorlab.dfci.harvard.edu [michorlab.dfci.harvard.edu]

- 13. An Experimental and Computational Protocol to Study Cell Proliferation in Human Acute Myeloid Leukemia Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. championsoncology.com [championsoncology.com]

The Discovery and Development of Itacnosertib: A Dual ALK2/FLT3 Inhibitor for Hematological Malignancies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Itacnosertib (TP-0184) is a potent, orally bioavailable small molecule inhibitor that has demonstrated significant promise in the treatment of hematological malignancies, particularly acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations. Developed by Tolero Pharmaceuticals, this compound is a dual inhibitor of Activin A receptor type 1 (ACVR1), also known as activin receptor-like kinase 2 (ALK2), and FLT3. This technical guide provides a comprehensive overview of the discovery, preclinical, and clinical development of this compound, with a focus on its mechanism of action, key experimental data, and detailed protocols for the scientific community.

Introduction: The Unmet Need in FLT3-Mutated Acute Myeloid Leukemia

Acute myeloid leukemia (AML) is an aggressive and heterogeneous hematological malignancy.[1] A significant subset of AML patients, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene. These mutations, most commonly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the FLT3 receptor tyrosine kinase, driving uncontrolled proliferation and survival of leukemic blasts. While the development of FLT3 inhibitors has represented a significant therapeutic advance, acquired resistance remains a major clinical challenge, necessitating the development of novel therapeutic strategies.

The Discovery of this compound (TP-0184)

The development of this compound stemmed from the identification of Activin A receptor type I (ACVR1/ALK2) as a novel therapeutic target in FLT3-mutated AML.[1] Research indicated that ACVR1 is overexpressed in this patient population and that its inhibition sensitizes AML cells to FLT3 inhibitors.[1] This led to a targeted drug discovery program by Tolero Pharmaceuticals to identify a dual inhibitor of both ACVR1 and FLT3.

While specific details of the initial high-throughput screening and lead optimization campaigns are not extensively published, the discovery process can be inferred to have involved:

-

Target Identification: Recognizing the synergistic potential of inhibiting both ACVR1 and FLT3 in FLT3-mutated AML.

-

Compound Screening: A focused screening of small molecule libraries against ACVR1 and FLT3 kinases to identify dual inhibitors.

-

Lead Optimization: A medicinal chemistry effort to refine the structure of initial hits to improve potency, selectivity, and pharmacokinetic properties, leading to the identification of this compound (TP-0184).

The chemical structure of this compound is N2-(3-methoxy-4-(4-methylpiperazin-1-yl)phenyl)-N4-(2-(pyridin-2-yl)pyridin-3-yl)pyrimidine-2,4-diamine.

Mechanism of Action: Dual Inhibition of ALK2 and FLT3 Signaling

This compound exerts its anti-leukemic effects through the simultaneous inhibition of two key signaling pathways:

-

ALK2 (ACVR1) Inhibition: ALK2 is a member of the transforming growth factor-beta (TGF-β) superfamily of serine/threonine kinases. In certain cancers, dysregulated ALK2 signaling contributes to cell growth and survival. This compound's inhibition of ALK2 is also being explored for its potential to modulate hepcidin expression and improve anemia in myelodysplastic syndromes (MDS).

-

FLT3 Inhibition: In FLT3-mutated AML, the constitutive activation of the FLT3 receptor leads to the downstream activation of pro-survival and proliferative signaling cascades, including the STAT5, RAS/MAPK, and PI3K/AKT pathways. This compound directly inhibits the kinase activity of both wild-type and mutated FLT3, thereby blocking these downstream signals.

The dual inhibition of ALK2 and FLT3 by this compound offers a multi-pronged attack on the pathobiology of FLT3-mutated AML, with the potential to overcome resistance mechanisms associated with single-agent FLT3 inhibitors.

Signaling Pathway Diagrams

Caption: ALK2 Signaling Pathway and this compound's Point of Inhibition.

Caption: FLT3 Signaling in AML and this compound's Point of Inhibition.

Preclinical Development and Efficacy

This compound has undergone extensive preclinical evaluation to characterize its activity and establish its therapeutic potential.

In Vitro Potency and Selectivity

This compound has demonstrated potent inhibitory activity against its primary targets in biochemical and cellular assays.

| Target | Assay Type | IC50 (nM) | Reference |

| ALK2 (ACVR1) | Kinase Assay | 8 | [2] |

| FLT3 (mutant) | |||

| MOLM-13 (FLT3-ITD) | Cell Proliferation | 6.4 | [2] |

| MV4-11 (FLT3-ITD) | Cell Proliferation | 1.3 | [2] |

| MOLM-14 (FLT3-ITD) | Cell Proliferation | 1.2 | [2] |

| FLT3 (wild-type) | Cell Proliferation | >100 | [2] |

| JAK2 | Kinase Assay | 8540 | [2] |

Table 1: In Vitro Inhibitory Activity of this compound.

These data highlight this compound's potent and selective inhibition of FLT3-mutated AML cells over wild-type FLT3 cells. The significantly lower potency against JAK2 indicates a favorable selectivity profile.

In Vitro Cellular Effects

In FLT3-mutated AML cell lines, this compound has been shown to:

-

Inhibit downstream signaling: Treatment with this compound leads to a significant reduction in the phosphorylation of key downstream effectors of FLT3 signaling, including STAT5, ERK, and AKT.[1]

-

Induce cell cycle arrest: this compound causes a G0/G1 phase cell cycle arrest in FLT3-ITD positive AML cells.[1]

-

Downregulate metabolic pathways: Gene expression analysis revealed that this compound treatment significantly downregulates the serine biosynthesis pathway in FLT3-ITD cell lines.[1]

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of this compound has been evaluated in mouse xenograft models of AML. In these studies, oral administration of this compound resulted in a dose-dependent inhibition of tumor growth and prolonged survival in mice bearing FLT3-mutated AML tumors.[1][3]

Clinical Development

This compound has advanced into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in human subjects.

-

NCT03429218: A Phase 1, first-in-human, open-label, dose-escalation study of oral this compound in patients with advanced solid tumors.[1][4] This study aimed to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).

-

NCT04623996: A Phase 1/2, open-label study to evaluate the safety and efficacy of this compound for the treatment of anemia in adult patients with low or intermediate-risk myelodysplastic syndromes (MDS).[5] This trial was terminated due to challenges with patient enrollment.[5]

Preliminary data from the Phase 1 study in solid tumors suggested that this compound was tolerated at doses up to 125 mg once weekly, and the MTD was not reached.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro Kinase Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified ALK2 and FLT3 kinases.

Materials:

-

Recombinant human ALK2 and FLT3 kinase

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

Substrate (e.g., casein or a specific peptide substrate)

-

This compound (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

-

Add the kinase and substrate/ATP mixture to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's protocol.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay (MTT/MTS Assay)

Objective: To assess the effect of this compound on the proliferation of AML cell lines.

Materials:

-

AML cell lines (e.g., MOLM-13, MV4-11)

-

Complete cell culture medium

-

This compound (serially diluted)

-

96-well plates

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Seed the AML cells in a 96-well plate at a predetermined density.

-

Allow the cells to adhere or stabilize overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control for a specified duration (e.g., 72 hours).

-

Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value from the dose-response curve.

Western Blot Analysis for Phosphorylated Proteins

Objective: To evaluate the effect of this compound on the phosphorylation of downstream signaling proteins (e.g., p-FLT3, p-STAT5, p-ERK).

Materials:

-

AML cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (total and phosphorylated forms of target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat AML cells with this compound or vehicle control for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

AML Xenograft Model

Objective: To assess the in vivo anti-tumor efficacy of this compound.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID or NSG)

-

FLT3-mutated AML cells (e.g., MV4-11)

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously or intravenously inject the AML cells into the immunodeficient mice.

-

Allow the tumors to establish to a palpable size or for leukemia to engraft.

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control orally at the designated dose and schedule.

-

Monitor tumor growth by measuring tumor volume with calipers twice weekly, or monitor disease burden by bioluminescence imaging or flow cytometry of peripheral blood.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and collect tumors or tissues for further analysis (e.g., pharmacodynamics).

-

Plot the tumor growth curves and perform statistical analysis to compare the treatment and control groups.

Conclusion and Future Directions

This compound is a promising dual ALK2/FLT3 inhibitor with a strong preclinical rationale for its development in FLT3-mutated AML and potentially other hematological disorders. Its ability to target two distinct and relevant pathways provides a potential advantage over single-agent therapies. The ongoing and future clinical evaluation of this compound will be crucial in defining its therapeutic role and potential to improve outcomes for patients with these challenging diseases. Further research may also explore the potential of this compound in combination with other anti-leukemic agents to achieve synergistic effects and overcome drug resistance.

References

- 1. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]

- 2. medchemexpress.com [medchemexpress.com]

- 3. TP-0184 inhibits FLT3/ACVR1 to overcome FLT3 inhibitor resistance and hinder AML growth synergistically with venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tolero Pharmaceuticals Announces First Patient Dosed with Investigational Agent TP-0184, an Activin A Receptor Type 1 (ACVR1) Inhibitor, in Phase 1 Study of Patients with Advanced Solid Tumors [prnewswire.com]

- 5. This compound (TP-0184) News - LARVOL Sigma [sigma.larvol.com]

Itacnosertib's Therapeutic Potential in Solid Tumors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Itacnosertib (TP-0184) is an orally bioavailable small molecule inhibitor targeting Activin A receptor type 1 (ACVR1), also known as activin receptor-like kinase 2 (ALK2), and FMS-like tyrosine kinase 3 (FLT3).[1][2] While extensive research has highlighted its promise in hematological malignancies, particularly FLT3-mutated Acute Myeloid Leukemia (AML), emerging preclinical data suggests a therapeutic rationale for this compound in specific solid tumor contexts. This technical guide provides a comprehensive analysis of this compound's targets in solid tumors, focusing on the available preclinical evidence, mechanism of action, and clinical trial landscape.

Introduction to this compound and its Molecular Targets

This compound is a potent, dual inhibitor of ALK2 and FLT3, with additional activity against JAK2 noted in some studies.[2][3] Its primary mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of its target receptors, thereby blocking downstream signaling pathways crucial for cell proliferation and survival.[4]

-

Activin A Receptor, Type I (ACVR1/ALK2): A member of the transforming growth factor-beta (TGF-β) superfamily of serine/threonine kinase receptors, ALK2 plays a critical role in bone morphogenetic protein (BMP) signaling.[5] Dysregulation of the BMP/ALK2 pathway has been implicated in the pathogenesis of various diseases, including cancer.[6] Somatic activating mutations in ACVR1 are particularly prevalent in a rare and aggressive pediatric brain tumor, Diffuse Intrinsic Pontine Glioma (DIPG).[5]

-

FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase that is a key regulator of hematopoiesis.[6] Activating mutations in FLT3, most commonly internal tandem duplications (ITD), are frequent drivers in AML.[4] While FLT3 is primarily associated with hematologic cancers, its expression and potential role in some solid tumors are areas of ongoing investigation.

Preclinical Evidence in Solid Tumors: The Case of DIPG

The most compelling preclinical evidence for this compound's efficacy in solid tumors comes from studies on Diffuse Intrinsic Pontine Glioma (DIPG).[7]

Rationale for Targeting ALK2 in DIPG

Somatic activating mutations in the ACVR1 gene are found in approximately 21-25% of DIPG cases.[5][7] These mutations, which are identical to those found in the germline of patients with the congenital disorder Fibrodysplasia Ossificans Progressiva (FOP), lead to constitutive activation of the BMP signaling pathway.[5] This aberrant signaling is believed to be a key driver of tumorigenesis in this subset of DIPGs.[6]

In Vitro and In Vivo Studies

Preclinical studies using patient-derived DIPG models harboring ACVR1 mutations have demonstrated the potential of this compound. A collaborative preclinical study evaluated TP-0184 across 26 patient-derived DMG-H3K27 models in vitro, showing GI50 values of approximately 0.5-10uM.[7]

Furthermore, synergistic effects were observed when this compound was combined with other targeted agents or with radiation:

-

Combination with MEK inhibitors (Trametinib): Synergistic pharmacological interactions were noted between TP-0184 and the MEK inhibitor trametinib in multiple ACVR1-mutant DMG models.[7]

-

Combination with mTOR inhibitors (Everolimus): Synergistic interactions were also observed with the mTOR inhibitor everolimus.[7]

-

Combination with Radiation: this compound demonstrated a profound radiosensitization effect in ACVR1-mutant models in vitro.[7]

In vivo pharmacokinetic and tolerability studies in mice suggested a dose of 150mg/kg for TP-0184 for efficacy studies.[7]

Clinical Development in Solid Tumors

Phase 1 Clinical Trial (NCT03429218)

A Phase 1, first-in-human, open-label, dose-escalation study of oral this compound was conducted in patients with advanced solid tumors.[8][9] The trial is listed as completed, having enrolled 24 patients.[8][10]

Table 1: Overview of the Phase 1 Clinical Trial of this compound in Advanced Solid Tumors (NCT03429218) [8][9]

| Parameter | Description |

| Official Title | A Phase I, First-in-human, Open-label, Dose-escalation, Safety, Pharmacokinetic, and Pharmacodynamic Study of Oral TP-0184 Administered Once Weekly for 4 Weeks to Patients With Advanced Solid Tumors. |

| Primary Objectives | To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of oral TP-0184. |

| Secondary Objectives | To establish the pharmacokinetics of orally administered TP-0184; To observe for any evidence of antitumor activity; To study the pharmacodynamics of TP-0184 therapy; To establish the Recommended Phase 2 Dose (RP2D). |

| Patient Population | Patients with advanced solid tumors. |

| Status | Completed. |

As of the date of this document, the full results of this clinical trial have not been publicly released. Preliminary data has suggested that this compound was tolerated as a monotherapy at doses up to 125 mg once weekly, and the MTD was not reached.[10]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action on ALK2/BMP Signaling Pathway

Caption: this compound inhibits the ALK2/BMP signaling pathway.

General Experimental Workflow for Preclinical Evaluation of this compound

Caption: Preclinical evaluation workflow for this compound.

Experimental Protocols

In Vitro Cell Viability Assay

-

Cell Culture: Plate solid tumor cells (e.g., ACVR1-mutant DIPG cells) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound (TP-0184) for a specified duration (e.g., 72 hours).

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure luminescence according to the manufacturer's protocol.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response curves to a non-linear regression model.

Western Blotting for Phospho-SMAD

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-SMAD1/5/9 and total SMAD1, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Studies

-

Animal Models: Implant solid tumor cells (e.g., patient-derived DIPG cells) orthotopically or subcutaneously into immunocompromised mice.

-

Tumor Growth Monitoring: Monitor tumor growth by imaging or caliper measurements.

-

Drug Administration: Once tumors are established, randomize mice into treatment groups and administer this compound (e.g., 150 mg/kg, orally) or vehicle control.

-

Efficacy Endpoints: Measure tumor volume at regular intervals and monitor overall survival.

-

Pharmacodynamic Analysis: Collect tumor tissue at specified time points after treatment to assess target inhibition (e.g., by western blot for pSMAD).

Conclusion and Future Directions

This compound presents a novel therapeutic strategy for solid tumors characterized by aberrant ALK2 signaling, with the most promising evidence to date in ACVR1-mutant DIPG. While the majority of research has focused on its role in hematological malignancies, the preclinical data in DIPG provides a strong rationale for further investigation in this and other solid tumors with similar genetic drivers. The results of the Phase 1 clinical trial in advanced solid tumors are eagerly awaited to understand the safety and preliminary efficacy of this compound in a broader patient population. Future research should focus on identifying predictive biomarkers for this compound response in solid tumors and exploring rational combination strategies to enhance its anti-tumor activity.

References

- 1. This compound | C26H28N8O | CID 86290265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | TP-0184 | ALK-2/FLT3/JAK inhibitor | TargetMol [targetmol.com]

- 3. selleck.co.jp [selleck.co.jp]

- 4. TP-0184 inhibits FLT3/ACVR1 to overcome FLT3 inhibitor resistance and hinder AML growth synergistically with venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recurrent activating ACVR1 mutations in diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. DIPG-29. A CONNECT CONSORTIUM PRECLINICAL STUDY IDENTIFIES MEK INHIBITION AND RADIATION AS POTENTIAL COMBINATION PARTNERS FOR THE ALK2 INHIBITOR TP-0184 IN ACVR1-MUTANT DMG - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Clinical Trial: NCT03429218 - My Cancer Genome [mycancergenome.org]

- 10. This compound (TP-0184) News - LARVOL Sigma [sigma.larvol.com]

Methodological & Application

Itacnosertib In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract